molecular formula C16H26Cl3NO B13996627 2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol CAS No. 94429-94-4

2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol

Cat. No.: B13996627
CAS No.: 94429-94-4
M. Wt: 354.7 g/mol
InChI Key: JYITURQNAWGTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bis(2-chloroethyl)amine and phenol groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol typically involves the reaction of bis(2-chloroethyl)amine with a suitable phenolic compound. One common method involves the use of bis(2-chloroethyl)amine hydrochloride as a starting material. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bis(2-chloroethyl)amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can react with the bis(2-chloroethyl)amine group under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted amines and thiols.

Scientific Research Applications

2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to alkylate DNA.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol involves the alkylation of nucleophilic sites in biological molecules. The bis(2-chloroethyl)amine group can form covalent bonds with DNA, leading to cross-linking and disruption of cellular processes. This property is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-chloroethyl)amine hydrochloride
  • 2-Chloro-N-(2-chloroethyl)ethanamine hydrochloride
  • N,N-Bis(2-chloroethyl)amine hydrochloride

Uniqueness

2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol is unique due to the presence of the phenolic group, which imparts additional reactivity and potential for diverse chemical modifications. This distinguishes it from other similar compounds that may lack the phenolic functionality.

Properties

CAS No.

94429-94-4

Molecular Formula

C16H26Cl3NO

Molecular Weight

354.7 g/mol

IUPAC Name

2-[bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol;hydrochloride

InChI

InChI=1S/C16H25Cl2NO.ClH/c1-4-16(2,3)14-5-6-15(20)13(11-14)12-19(9-7-17)10-8-18;/h5-6,11,20H,4,7-10,12H2,1-3H3;1H

InChI Key

JYITURQNAWGTMG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)CN(CCCl)CCCl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.